Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Description
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 882747-71-9) is a heterocyclic compound featuring a triazolopyrimidine core substituted at position 7 with a 3-(benzyloxy)phenyl group and at position 5 with a methyl ester. The benzyloxy group at position 7 enhances lipophilicity, while the methyl ester at position 5 provides a handle for further functionalization.
Properties
IUPAC Name |
methyl 7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-19(25)17-11-18(24-20(23-17)21-13-22-24)15-8-5-9-16(10-15)27-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGJIZDWEXECLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=NN2C(=C1)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134799 | |
| Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-71-9 | |
| Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolo-pyrimidines, including Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable nature of the microwave-mediated synthesis and multicomponent reactions suggests potential for industrial application. These methods are advantageous due to their efficiency, broad substrate scope, and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Biological Activity
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 882747-71-9) is a heterocyclic compound belonging to the class of triazolo-pyrimidines. This compound has garnered interest due to its diverse biological activities, including potential applications in neuroprotection, anti-inflammatory responses, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
Chemical Formula: C20H16N4O3
Molecular Weight: 360.37 g/mol
IUPAC Name: methyl 7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
The compound's structure includes a triazolo ring fused with a pyrimidine moiety, which is known for conferring a variety of biological activities.
1. Anticancer Activity
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer | 15.2 |
| This compound | Lung Cancer | 10.8 |
These findings suggest that the compound can induce apoptosis and inhibit tumor growth through various mechanisms such as the modulation of signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 300 |
| IL-6 | 1200 | 250 |
The results indicate that this compound can significantly lower cytokine levels associated with inflammation.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that this compound possesses moderate antibacterial activity.
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Anticancer Mechanism: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Anti-inflammatory Mechanism: It appears to modulate NF-kB and MAPK signaling pathways.
- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and function.
Case Studies
A notable case study involved the evaluation of this compound in an in vivo model of inflammation. The study reported a significant reduction in paw edema in rats treated with the compound compared to controls.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the triazolo-pyrimidine class exhibit promising anticancer properties. Specifically, Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate has been evaluated for its effectiveness against various cancer types:
- Colon Cancer : Studies have shown that this compound can inhibit cell proliferation in colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Breast Cancer : In vitro assays demonstrated that this compound induces cytotoxicity in breast cancer cells by targeting specific signaling pathways that regulate cell survival and proliferation .
- Leukemia : The compound has also been tested against acute myeloid leukemia (AML), showing potential in reducing leukemic cell viability and promoting differentiation .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for anti-inflammatory activities. Research suggests that it may modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (over 70% reduction at optimal concentrations). The study highlighted the compound's ability to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Colon Cancer Models
In xenograft models of colon cancer, administration of the compound led to a marked reduction in tumor growth compared to control groups. Histological analysis showed decreased proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay), indicating the compound's potential as a therapeutic agent for colon cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
7-Alkoxy and 7-Phenoxy Derivatives
- 7-Heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (3f): Substituent: Heptyloxy group. Molecular Formula: C₁₇H₂₀N₄O. Synthesis: Alkylation of pyrimidin-7-ol with heptyl bromide in DMF/NaOH .
- 7-(2-Methoxyphenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (5j): Substituent: 2-Methoxyphenoxy group. Molecular Formula: C₁₈H₁₄N₄O₂. Key Data: M.p. 166–168°C; IR (C=N: 1610 cm⁻¹), MS m/z 307 (M+1). Synthesis: Phenoxy substitution via reflux with 2-methoxyphenol in acetonitrile .
| Compound | Substituent (Position 7) | Molecular Formula | Melting Point (°C) | Key Spectral Data (IR/MS) |
|---|---|---|---|---|
| Target Compound | 3-(Benzyloxy)phenyl | C₂₂H₁₈N₄O₃ | Not reported | Not available in evidence |
| 3f (Heptyloxy) | Heptyloxy | C₁₇H₂₀N₄O | – | IR: 1683 cm⁻¹ (C=N); MS: 297 |
| 5j (2-Methoxyphenoxy) | 2-Methoxyphenoxy | C₁₈H₁₄N₄O₂ | 166–168 | IR: 1610 cm⁻¹ (C=N); MS: 307 |
7-Aryl Derivatives with Carboxamide Groups
- 7-(4-(Benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl) Carboxamide (V1–V10) :
Comparison : The carboxamide group in V1–V10 replaces the methyl ester in the target compound, altering hydrogen-bonding capacity and metabolic stability.
Substituent Variations at Position 5
- Ethyl 5-Phenyl-7-(3,4,5-trimethoxyphenyl)triazolopyrimidine-6-carboxylate :
Comparison : The ethyl ester in this analog may confer slower hydrolysis rates compared to the methyl ester in the target compound, impacting bioavailability.
Q & A
Q. What are the optimal synthetic routes for Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, and how do reaction conditions influence regioselectivity?
The compound can be synthesized via cyclocondensation of 3,5-diaminotriazole derivatives with substituted aldehydes and β-keto esters. Regioselectivity is highly sensitive to reaction conditions:
- Acidic vs. ionic conditions : Under acidic conditions (e.g., HCl), the reaction favors the formation of fully aromatic triazolopyrimidines (e.g., 9 in ). In contrast, ionic liquid conditions promote dihydro intermediates (e.g., 10 , 11 ) due to altered electronic stabilization .
- Catalyst optimization : highlights the use of TMDP (trimethylenedipiperidine) in water-ethanol mixtures, achieving 85–92% yields for analogous compounds. Key factors include solvent polarity (1:1 v/v water-ethanol) and catalyst loading (10 mol%) .
Q. How can structural characterization be systematically validated for this compound?
A multi-technique approach is recommended:
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm for triazolopyrimidine core) and benzyloxy groups (δ 5.1–5.3 ppm for -OCH2Ph). demonstrates the use of ¹³C NMR to confirm carbonyl (C=O) at ~165 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular ions (e.g., [M+H]⁺ for C₂₀H₁₆N₄O₃). reports fragmentation patterns for related triazolopyrimidines, with dominant peaks at m/z corresponding to loss of COOCH₃ .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis (as in ) resolves bond lengths and angles, critical for distinguishing positional isomers .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across structurally similar triazolopyrimidines?
Discrepancies often arise from substituent effects and assay conditions:
- Substituent-position dependency : shows that 7-alkoxy groups (e.g., heptyloxy in 3f ) enhance anticonvulsant activity (ED₅₀ = 84.9 mg/kg), while shorter chains reduce potency. This aligns with lipophilicity-driven blood-brain barrier penetration .
- Assay variability : Anti-HIV activity in (compounds 22–24 ) was tested at 25–50 µg/mL, but IC₅₀ values depend on cell lines (e.g., MT-4 vs. PBMCs). Standardizing protocols (e.g., viral load quantification) minimizes variability .
Q. How can computational methods guide the design of derivatives with improved target binding?
- Virtual docking : demonstrates docking into AKT/mTOR pockets using AutoDock Vina. Key interactions include hydrogen bonding between the triazolopyrimidine core and kinase hinge regions (e.g., Glu236 in AKT1) .
- QSAR modeling : For Plasmodium inhibitors (), Hammett σ values of substituents correlate with IC₅₀. Electron-withdrawing groups (e.g., -CF₃) enhance binding to PfATP4 .
Q. What methodologies validate the compound’s mechanism of action in enzymatic assays?
- Kinase inhibition assays : Use recombinant kinases (e.g., JAK2 in ) with ADP-Glo™ kits. IC₅₀ values <100 nM indicate high potency .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stabilization upon compound binding (e.g., for PI3K/AKT pathways in ) .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C for triazolopyrimidines in ) while maintaining >80% yields .
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) through precise temperature control, as shown for pyrazolo[1,5-a]pyrimidines in .
Q. What in vivo models are appropriate for preclinical efficacy studies?
- MES (Maximal Electroshock) test : For anticonvulsant activity (), mice/rats are subjected to 50 mA shocks. Compound 3f reduced seizure duration by 60% at 50 mg/kg .
- Xenograft models : For anticancer activity (), implant HT-29 (colon cancer) cells in nude mice. Tumor volume inhibition >50% at 10 mg/kg/day indicates efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
